2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core linked to a naphthalene moiety via an ether linkage and an undecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Ether Linkage Formation: The naphthalene moiety is introduced via an ether linkage, which can be achieved by reacting naphthol with an appropriate alkyl halide in the presence of a base.
Attachment of the Undecyl Chain: The undecyl chain can be attached through a nucleophilic substitution reaction, where an alkyl halide reacts with the benzodiazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and bases (e.g., sodium hydroxide) are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-[(naphthalen-1-yloxy)methyl]-1-undecyl-1H-1,3-benzodiazole: Similar structure but with a different position of the naphthalene moiety.
2-[(naphthalen-2-yloxy)methyl]-1-decyl-1H-1,3-benzodiazole: Similar structure but with a shorter alkyl chain.
Uniqueness
2-[(naphthalen-2-yloxy)methyl]-1-undecyl-1H-1,3-benzodiazole is unique due to its specific combination of a benzodiazole core, naphthalene moiety, and undecyl chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C29H36N2O |
---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-(naphthalen-2-yloxymethyl)-1-undecylbenzimidazole |
InChI |
InChI=1S/C29H36N2O/c1-2-3-4-5-6-7-8-9-14-21-31-28-18-13-12-17-27(28)30-29(31)23-32-26-20-19-24-15-10-11-16-25(24)22-26/h10-13,15-20,22H,2-9,14,21,23H2,1H3 |
InChI Key |
YIVZYNHUIGSVON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.